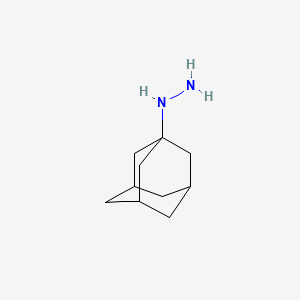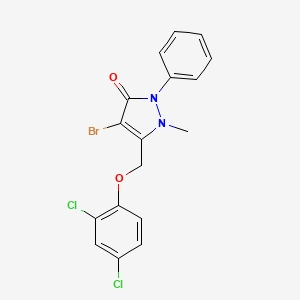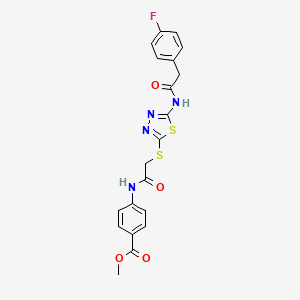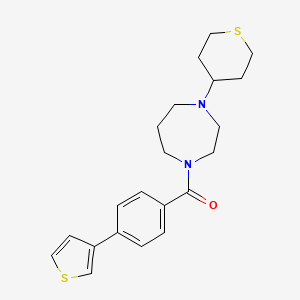
1-Adamantylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Adamantylhydrazine is a versatile intermediate for many biologically active compounds. The adamantyl moiety in its structure possesses a wide spectrum of medicinal properties .
Synthesis Analysis
The synthesis of 1-Adamantylhydrazine can be carried out on a milligram to gram scale. The reaction employs inexpensive, catalyst-free, readily available starting materials . A method has been developed for the synthesis of 1-adamantyl-3,4,5-R1,R2,R3-pyrazoles by the reaction of 1,3-dehydroadamantane with N-unsubstituted 3,4,5-R1,R2,R3-1H-pyrazoles in an inert solvent .Chemical Reactions Analysis
1-Adamantylhydrazine can react with various substituted benzaldehydes and acetophenones to yield the corresponding hydrazide-hydrazones with a 1-adamantane carbonyl moiety . The reaction of 1,3-dehydroadamantane with N-unsubstituted 3,4,5-R1,R2,R3-1H-pyrazoles in an inert solvent has also been reported .Aplicaciones Científicas De Investigación
Neurodegenerative Diseases Treatment
1-Adamantylhydrazine derivatives, including adamantane-based compounds like amantadine and memantine, have been widely studied for their pharmacological potential in treating neurodegenerative diseases. The compounds in this class have shown promise against ailments such as dementia, Alzheimer's, and Parkinson's diseases. Notably, some 1-fluoro- and 1-phosphonic acid adamantane derivatives exhibit pharmacological potentials that surpass those of well-known drugs like amantadine and memantine. The structural diversity of adamantane derivatives paves the way for ongoing research in neuropharmacology, with significant implications for biochemists, pharmacologists, and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).
Analytical and Synthetic Chemistry
Adamantyl-containing heterocyclic compounds have garnered considerable attention in the field of synthetic and analytical chemistry. The literature indicates a robust synthetic history for these compounds, with recent years witnessing an expansion in the methods of synthesis and characterization. The research in this domain has focused on adamantyl-containing nucleic bases and related compounds, aiming to create highly effective and selective drugs. The past decade has seen breakthroughs in overcoming limitations associated with the synthesis of these compounds, indicating promising future prospects for adamantane chemistry (Shokova & Kovalev, 2013).
Biochemical and Molecular Research
1-Adamantylhydrazine and its derivatives have played a significant role in biochemical and molecular research, particularly in understanding the mechanisms of certain diseases and the effects of drugs at a molecular level. For instance, 1,2-dimethylhydrazine (a class member of hydrazines) is extensively used as a carcinogen in animal models to study colon cancer. Research involving this compound has provided valuable insights into the biochemical, molecular, and histological mechanisms underlying various stages of colon carcinogenesis. This includes understanding the actions of biotransformation and antioxidant enzymes involved in the intoxication process, which is crucial for accurately identifying and interpreting alterations in the colonic mucosa when evaluating natural or pharmacological compounds (Venkatachalam et al., 2020).
Direcciones Futuras
1-Adamantylhydrazine and its derivatives have shown potential in various fields, including medicinal chemistry due to their multiple bioactivities . Future research could focus on exploring these bioactivities further and developing new synthesis methods for 1-Adamantylhydrazine and its derivatives.
Propiedades
IUPAC Name |
1-adamantylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEKJUFLHHAUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantylhydrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2762734.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2762736.png)


![(Z)-ethyl 4-(((4-methoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762743.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2762745.png)
![(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2762747.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2762748.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2762750.png)

![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2762752.png)
